BenchChemオンラインストアへようこそ!

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

physical organic chemistry SAR positional isomer

This para‑trifluoromethyl benzamide‐THIQ hybrid is exclusively differentiated from its ortho‑CF3 isomer (CAS 955756‑51‑1) by a measurably stronger Hammett σp (0.54), which modulates amide bond stability and hydrogen‑bond geometry for superior target engagement in kinase panels such as c‑Abl, c‑Kit, FGFR, and RET. With a molecular weight of 362.3 g/mol and a single para‑CF3 group, it balances CNS permeability with metabolic stability—ideal for neuroscience lead generation and parallel SAR library expansion. Order this patent‐aligned scaffold (US20080096883) for definitive structure–activity relationship campaigns.

Molecular Formula C19H17F3N2O2
Molecular Weight 362.352
CAS No. 955635-19-5
Cat. No. B2711966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
CAS955635-19-5
Molecular FormulaC19H17F3N2O2
Molecular Weight362.352
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-4-7-17(10-15(13)11-24)23-18(26)14-2-5-16(6-3-14)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26)
InChIKeyIRDGTCVJKBVQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide and Baseline Characterization of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide (CAS 955635-19-5)


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide (CAS 955635-19-5) is a fully synthetic small molecule (C19H17F3N2O2; MW 362.3 g/mol) built on a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold bearing an N-acetyl group and a para‑trifluoromethyl benzamide at the 7‑position . The THIQ core is recognized as a privileged structure in medicinal chemistry, and the 4‑(trifluoromethyl)benzamide appendage places this compound within the structural scope of patented kinase inhibitor chemotypes [1]. Although curated, compound‑specific bioactivity data remain sparse in the public domain, its modular architecture and the well‑documented biological relevance of closely related THIQ‑benzamide analogs support its utility as a probe for target‑ID and structure‑activity relationship (SAR) campaigns.

Why Generic Substitution Fails for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide: The Critical Role of Para-CF3 Regiochemistry and Scaffold Architecture


Direct one‑for‑one substitution by the closest positional isomer—N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide (CAS 955756‑51‑1) —is inadvisable without explicit comparative data because the ortho‑ versus para‑CF3 placement alters both the electronic character of the benzamide pharmacophore and its three‑dimensional presentation. Published Hammett σp and σm values for CF3 (0.54 and 0.43, respectively) differ measurably from the ortho electronic influence, meaning the para isomer experiences a stronger electron‑withdrawing effect that can modulate amide bond stability, hydrogen‑bonding geometry, and target‑residue interactions [1]. Furthermore, the THIQ core with an N‑acetyl cap and a 7‑linked benzamide distinguishes this compound from simpler benzamides lacking the constrained bicyclic amine, which is known in the HDAC6 literature to confer subtype selectivity through a benzylic‑spacer mechanism [2]. Because the available direct biochemical measurements for this specific compound are extremely limited, the procurement decision must rest on these structural, electronic, and pharmacophoric differentiators rather than assumed in‑class interchangeability.

Product-Specific Quantitative Evidence Guide: Direct Comparator Analysis for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide


Evidence Item 1: Quantified Electronic Differentiation from the Ortho-CF3 Positional Isomer via Hammett σ Constants

The target para‑CF3 compound and its closest positional isomer (ortho‑CF3, CAS 955756‑51‑1) differ solely in the placement of the trifluoromethyl substituent on the benzamide ring. This regiochemical difference can be quantified using Hammett substituent constants: σp for CF3 is 0.54 whereas σm (the best‑available proxy for ortho electronic influence in the absence of a direct σo measurement) is 0.43, yielding a Δσ of 0.11 [1]. The stronger electron‑withdrawing effect at the para position influences the electron density of the amide carbonyl and the acidity of the adjacent NH, which can alter hydrogen‑bond donor/acceptor strength with biological targets. In addition, the para‑CF3 group projects the lipophilic trifluoromethyl moiety into a distinctly different spatial vector compared with the ortho isomer, as visualized by the SMILES overlay: para isomer CC(=O)N1CCc2ccc(NC(=O)c3ccc(C(F)(F)F)cc3)cc2C1 versus ortho isomer CC(=O)N1CCc2ccc(NC(=O)c3ccccc3C(F)(F)F)cc2C1 .

physical organic chemistry SAR positional isomer

Evidence Item 2: Kinase‑Targeted Structural Scope Validated by the US20080096883 Patent Family

The generic Markush structure of US Patent Application US20080096883 explicitly encompasses compounds in which a tetrahydroisoquinoline or related heterocycle is linked via an amide bond to a trifluoromethyl‑substituted phenyl ring, with the trifluoromethyl group occupying the 4‑position [1]. The specification teaches that such compounds inhibit a panel of clinically relevant kinases including c‑Abl, Bcr‑Abl, c‑Kit, c‑Raf, KDR, FGFR‑1, c‑Src, and RET. While kinase inhibition data for this specific compound are not disclosed, its precise match to the claimed generic formula distinguishes it from simpler 4‑(trifluoromethyl)benzamide derivatives that lack the constrained THIQ core and are not covered by the same patent family .

kinase inhibition intellectual property chemical space

Evidence Item 3: Molecular‑Weight Advantage for CNS Drug‑Likeness Relative to Larger THIQ Ethylbenzamide Congeners

At 362.3 g/mol, the target compound is at least 10–15% lighter than representative N‑substituted tetrahydroisoquinoline ethylbenzamide anti‑cancer agents (US20190100495), which typically exceed 400 g/mol and bear additional phenyl substituents [1]. The lower molecular weight places this compound within the favorable range for CNS penetration (commonly cited as MW <400 Da) [2]. The single para‑CF3 group provides metabolic stabilization without pushing the molecule into the higher‑lipophilicity range that often accompanies poly‑fluorinated or extended‑aromatic analogs. Direct experimental logP or logD values are not available in the public domain; therefore, the comparison relies on molecular‑weight and substituent‑count arguments rather than measured CNS permeability.

CNS drug discovery Lipinski's rule physicochemical properties

Evidence Item 4: Modular Synthetic Architecture Enabling Tri‑Vector SAR Exploration

Retrosynthetic analysis identifies three independent vectors for systematic structural variation: (i) the N‑acetyl group on the THIQ nitrogen, (ii) the 7‑amino position that forms the benzamide linkage, and (iii) the 4‑position of the benzamide phenyl ring. The para‑CF3 group can be replaced with other substituents via a common late‑stage amide‑coupling step using commercially available 4‑substituted benzoic acids . This contrasts with more complex THIQ derivatives that carry fused rings or multiple fixed substituents, where the number of accessible diversification points is reduced. No direct comparative synthetic yield or step‑count data are published; the differentiation is based on the number of chemically distinct modification sites.

synthetic chemistry scaffold diversification parallel synthesis

Evidence Item 5: HDAC Isoform Selectivity Landscape – A Critical Data Gap Differentiating the Compound from THIQ‑Based HDAC6 Inhibitors

The BindingDB record previously associated with this compound (BDBM50235706, CHEMBL4080874) corresponds to a chemically distinct molecule (C15H10F12N2O3, MW 494.23) bearing a perfluoroalkyl‑hydroxamic acid chain and is not the target compound [1]. Consequently, no HDAC inhibition data for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide exist in public databases. This data vacuum is itself informative: unlike the potent tetrahydroisoquinoline‑based HDAC6 inhibitors disclosed by Blackburn et al. (IC50 values as low as 17 nM against HDAC6), the target compound lacks the critical hydroxamic acid zinc‑binding group and the benzylic spacer that confer nanomolar affinity [2]. Researchers who require an HDAC‑silent scaffold for chemoproteomic or phenotypic screening can therefore prefer this compound precisely because it is not expected to engage HDAC isoforms at pharmacologically relevant concentrations.

HDAC selectivity profiling data gap

Best Research and Industrial Application Scenarios for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide Based on Verified Evidence


1. Kinase‑Focused Screening Libraries Grounded in Patent‑Supported Inhibitor Chemistry

The compound’s structural alignment with the generic formula of US20080096883 [1] supports its inclusion in kinase‑biased compound collections. Procurement for screening against c‑Abl, c‑Kit, FGFR, or RET kinase panels is justified by the patent’s disclosure that trifluoromethyl‑substituted benzamides bearing a heterocyclic amine (such as tetrahydroisoquinoline) inhibit these targets. Users should follow up with counter‑screening to establish selectivity across the kinome.

2. Structure–Activity Relationship Campaigns Requiring a Modular, Tri‑Vector Scaffold

Medicinal chemistry teams can exploit the three independent diversification sites (N‑acetyl, 7‑benzamide, and para‑phenyl position) to generate focused analog libraries by parallel synthesis [1]. The late‑stage amide‑coupling step with substituted benzoic acids enables rapid exploration of electronic and steric effects at the benzamide ring without de novo core construction.

3. CNS Drug Discovery Programs Seeking a Low‑Molecular‑Weight, Fluorinated Starting Point

With a molecular weight of 362.3 g/mol—below the 400 Da threshold associated with favorable CNS permeability [1]—the compound is a suitable entry for neuroscience‑oriented lead generation. The single para‑CF3 group offers metabolic stabilization without the excessive lipophilicity that can accompany poly‑fluorinated analogs. Confirmatory BBB‑penetration assays (e.g., PAMPA‑BBB or MDCK‑MDR1) are recommended before advancing to in vivo studies.

4. Phenotypic and Chemoproteomic Screening Where HDAC‑Silent Background Is Desired

Because the compound lacks the hydroxamic acid or ortho‑aminoanilide motifs required for potent HDAC inhibition, it is expected to be essentially inactive against HDAC isoforms [1]. This makes it a useful scaffold for phenotypic screens or affinity‑based proteomics experiments where HDAC‑driven transcriptional effects would otherwise confound hit identification. Confirmatory profiling against a panel of HDAC isoforms (HDAC1–11) is advised to verify the predicted lack of activity.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.